N-(3-Bromo-4-chlorophenyl)oxan-4-amine

Description

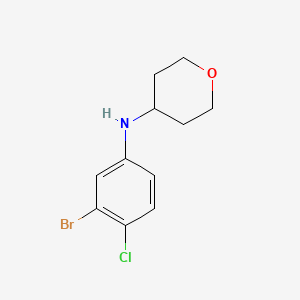

N-(3-Bromo-4-chlorophenyl)oxan-4-amine is a halogenated aryl amine derivative featuring a tetrahydropyran (oxane) ring linked to a 3-bromo-4-chlorophenyl group via an amine bridge. The bromo and chloro substituents on the phenyl ring enhance its electron-withdrawing properties, influencing reactivity and intermolecular interactions .

Properties

Molecular Formula |

C11H13BrClNO |

|---|---|

Molecular Weight |

290.58 g/mol |

IUPAC Name |

N-(3-bromo-4-chlorophenyl)oxan-4-amine |

InChI |

InChI=1S/C11H13BrClNO/c12-10-7-9(1-2-11(10)13)14-8-3-5-15-6-4-8/h1-2,7-8,14H,3-6H2 |

InChI Key |

ZVFMFYWUPAQWMU-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1NC2=CC(=C(C=C2)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-4-chlorophenyl)oxan-4-amine typically involves the reaction of 3-bromo-4-chloroaniline with oxirane under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the opening of the oxirane ring and subsequent formation of the oxan-4-amine structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-4-chlorophenyl)oxan-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxan-4-imine derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

Oxidation: Oxan-4-imine derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl oxan-4-amine derivatives.

Scientific Research Applications

N-(3-Bromo-4-chlorophenyl)oxan-4-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Bromo-4-chlorophenyl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical Properties and Stability

Key Observations :

- The target compound’s dual halogenation increases molecular weight and polarizability compared to mono-halogenated analogs.

- Trichloromethyl groups in oxadiazine derivatives significantly elevate molecular weight and hydrophobicity .

Biological Activity

N-(3-Bromo-4-chlorophenyl)oxan-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a distinctive oxan ring and halogen substituents that enhance its reactivity and biological interactions. The presence of bromine and chlorine atoms on the phenyl ring is crucial for its binding affinity to various biological targets, including enzymes and receptors.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key metabolic enzymes, altering biochemical pathways that are critical in disease processes.

- Receptor Interaction : Its structure allows for interaction with neurotransmitter receptors, potentially influencing various physiological signaling pathways.

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, although specific pathogens affected have not been extensively detailed.

Biological Activity Overview

Research indicates that this compound demonstrates multiple biological activities:

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Potential activity against specific bacterial strains | |

| Enzyme Inhibition | Possible inhibition of key metabolic enzymes | |

| Receptor Interaction | Interaction with neurotransmitter receptors |

Case Study 1: Antimicrobial Activity

A recent investigation assessed the antimicrobial effects of azetidine derivatives, including this compound. The study revealed moderate inhibitory effects against Gram-positive bacteria, suggesting that further structural modifications could enhance its efficacy against a broader range of pathogens.

Case Study 2: Enzyme Inhibition

Another study focused on the compound's role as an enzyme inhibitor. It was found to significantly inhibit certain kinases involved in cancer progression, highlighting its potential as an anticancer agent. The inhibition of these kinases suggests that the compound could be developed into a therapeutic agent targeting specific cancer pathways.

Research Findings

The biological activity of this compound has been explored in various studies, indicating its potential therapeutic applications:

- Antimicrobial Properties : Initial screening showed effectiveness against specific bacterial strains, warranting further investigation into its mechanism and spectrum of activity.

- Cancer Therapeutics : The ability to inhibit key kinases suggests a role in cancer treatment, particularly in targeting pathways associated with tumor growth and metastasis.

- Neuropharmacology : Its interaction with neurotransmitter receptors opens avenues for research into neurological disorders, where modulation of receptor activity could lead to novel treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.